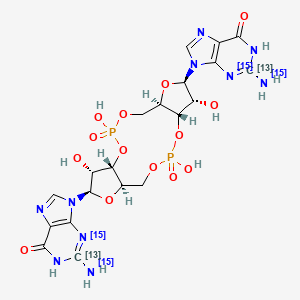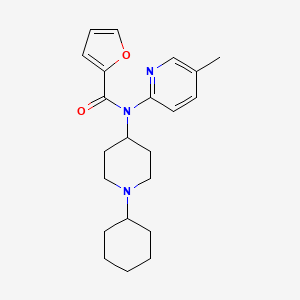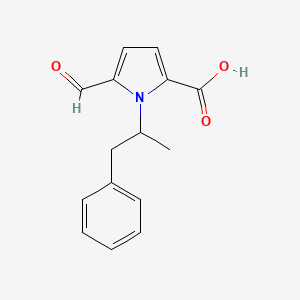
6-chloro-7-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-methylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts like copper, palladium, and silver are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indazole ring.
Nucleophilic Substitution: Particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the available positions on the indazole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the phosphoinositide 3-kinase pathway in cancer .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazole: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indazole: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness: 6-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
6-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
YFFXWJPLFTVDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



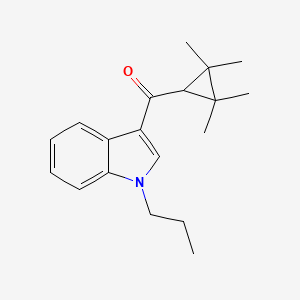


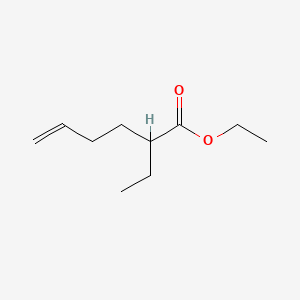
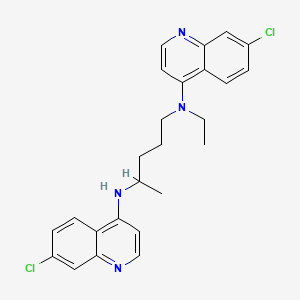

![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)

